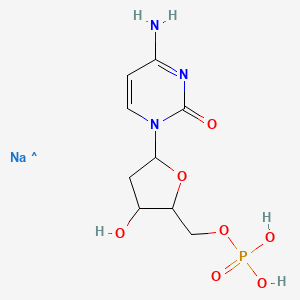

2'-Deoxycytidine 5'-monophosphate sodium salt, Sigma Grade, >=98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Deoxycytidine 5’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is commonly used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine 5’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. One common method is the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions to yield the monophosphate ester, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine 5’-monophosphate sodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide, which is then extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Phosphorylation: It can be further phosphorylated to form 2’-deoxycytidine diphosphate (dCDP) and 2’-deoxycytidine triphosphate (dCTP).

Hydrolysis: It can be hydrolyzed to 2’-deoxycytidine and inorganic phosphate.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Phosphorylation: Typically involves ATP and specific kinases.

Hydrolysis: Requires acidic or basic conditions.

Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Phosphorylation: dCDP and dCTP.

Hydrolysis: 2’-Deoxycytidine and inorganic phosphate.

Scientific Research Applications

2’-Deoxycytidine 5’-monophosphate sodium salt is widely used in scientific research, including:

Chemistry: As a substrate in enzymatic reactions to study nucleotide metabolism.

Biology: In studies of DNA replication, repair, and recombination.

Medicine: As a potential therapeutic agent in antiviral and anticancer research.

Industry: In the production of synthetic DNA and RNA for various applications.

Mechanism of Action

The primary mechanism of action of 2’-Deoxycytidine 5’-monophosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is essential for the synthesis and repair of DNA. The compound also acts as a substrate for kinases that phosphorylate it to form dCDP and dCTP, which are further used in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

- 2’-Deoxyadenosine 5’-monophosphate sodium salt

- 2’-Deoxyguanosine 5’-monophosphate sodium salt

- Thymidine 5’-monophosphate sodium salt

Uniqueness

2’-Deoxycytidine 5’-monophosphate sodium salt is unique due to its specific role in the synthesis of cytosine-containing DNA. Unlike its analogs, which incorporate adenine, guanine, or thymine, this compound specifically contributes to the formation of cytosine nucleotides, making it essential for maintaining the genetic code’s integrity .

Properties

Molecular Formula |

C9H14N3NaO7P |

|---|---|

Molecular Weight |

330.19 g/mol |

InChI |

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); |

InChI Key |

YJOLXYLJTPJOHF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)